molecular formula C7H17ClSi B3187942 t-Butyl(chloromethyl)dimethylsilane CAS No. 18244-00-3

t-Butyl(chloromethyl)dimethylsilane

Cat. No.: B3187942
CAS No.: 18244-00-3
M. Wt: 164.75 g/mol
InChI Key: IVMARBRRFNDIJH-UHFFFAOYSA-N
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Description

t-Butyl(chloromethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H15ClSi . It is a chlorosilane containing a tert-butyl group, a chloromethyl group, and two methyl groups attached to a silicon atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyl(chloromethyl)dimethylsilane can be synthesized through the reaction of tert-butyl chloride with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or recrystallization to remove any impurities .

Scientific Research Applications

Chemistry: t-Butyl(chloromethyl)dimethylsilane is widely used as a protecting group for alcohols and amines in organic synthesis. It helps in preventing unwanted reactions at these functional groups during multi-step synthesis .

Biology and Medicine: In biological and medicinal chemistry, this compound is used to modify biomolecules, enhancing their stability and bioavailability. It is also used in the synthesis of various pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of silicone-based products .

Mechanism of Action

The mechanism of action of t-Butyl(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through the substitution of the chlorine atom with a nucleophile. This reaction is facilitated by the electron-withdrawing effect of the silicon atom, which stabilizes the transition state and lowers the activation energy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its optimal balance of steric hindrance and stability, making it an excellent protecting group for alcohols and amines. Its ease of removal under mild conditions further enhances its utility in organic synthesis .

Properties

IUPAC Name

tert-butyl-(chloromethyl)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClSi/c1-7(2,3)9(4,5)6-8/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMARBRRFNDIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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